
4-Bromo-7-chloro-6-fluoro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-7-chloro-6-fluoro-1H-indazole” is a chemical compound with the CAS Number: 1935558-98-7 . It has a molecular weight of 249.47 . The IUPAC name for this compound is 4-bromo-7-chloro-6-fluoro-1H-indazole .
Synthesis Analysis
The synthesis of 1H-indazole has been studied extensively. A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The reaction between benzyl-substituted benzylidenehydrazine and hydrazine yields 2-bromo-6-fluorobenzylidenehydrazine directly, while subsequent cyclization gives 4-bromo-1H-indazole .Molecular Structure Analysis
The molecular structure of “4-Bromo-7-chloro-6-fluoro-1H-indazole” can be represented by the linear formula: C7H3BrClFN2 . The InChI code for this compound is 1S/C7H3BrClFN2/c8-4-1-5(10)6(9)7-3(4)2-11-12-7/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis
“4-Bromo-7-chloro-6-fluoro-1H-indazole” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
4-Bromo-7-chloro-6-fluoro-1H-indazole serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a starting point for developing kinase inhibitors, especially those targeting the phosphoinositide 3-kinase (PI3K) pathway. The compound’s halogenated structure contributes to its binding affinity and selectivity, making it an attractive candidate for drug discovery .
PI3K Inhibitors
As mentioned earlier, 4-Bromo-7-chloro-6-fluoro-1H-indazole plays a crucial role in the development of PI3K inhibitors. These inhibitors modulate the PI3K/Akt/mTOR signaling pathway, which is implicated in cell growth, survival, and metabolism. By blocking PI3K activity, these compounds have potential therapeutic applications in cancer, autoimmune diseases, and inflammation .
Chemical Biology and Target Identification
Researchers use 4-Bromo-7-chloro-6-fluoro-1H-indazole as a chemical probe to investigate biological processes. By labeling the compound with fluorescent tags or radioisotopes, scientists can track its distribution within cells and tissues. This aids in identifying specific protein targets and understanding their roles in disease pathways .
Agrochemicals and Crop Protection
The indazole scaffold, including 4-Bromo-7-chloro-6-fluoro-1H-indazole, has potential applications in agrochemicals. Researchers explore its pesticidal properties, aiming to develop environmentally friendly crop protection agents. The halogen substituents may enhance bioactivity against pests while minimizing environmental impact .
Material Science and Organic Electronics
Indazole derivatives, including our compound of interest, find use in organic electronics. Their electron-rich aromatic systems contribute to their semiconducting properties. Researchers investigate their potential as organic semiconductors for field-effect transistors (FETs), solar cells, and light-emitting diodes (LEDs) .
Photophysical Studies and Luminescent Materials
The fluorine substitution in 4-Bromo-7-chloro-6-fluoro-1H-indazole imparts unique photophysical properties. Scientists study its fluorescence behavior, quantum yield, and excited-state dynamics. Additionally, the compound may serve as a building block for luminescent materials, such as OLEDs or sensors .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that halogenated indole derivatives, such as this compound, are often used in the preparation of pi3 kinase inhibitors . PI3 kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer research .
Mode of Action
As a potential pi3 kinase inhibitor, it may interfere with the signaling pathways regulated by these kinases, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
As a potential pi3 kinase inhibitor, it is likely to impact the pi3k/akt/mtor pathway, a critical regulator of cell survival and growth .
Result of Action
As a potential pi3 kinase inhibitor, it may inhibit the growth and proliferation of cancer cells .
Propriétés
IUPAC Name |
4-bromo-7-chloro-6-fluoro-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-5(10)6(9)7-3(4)2-11-12-7/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUFQPHQBDTNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Br)C=NN2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide](/img/structure/B2802955.png)
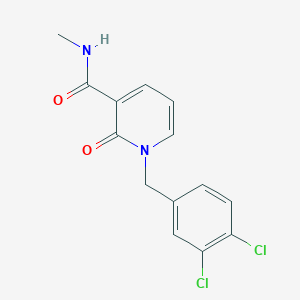
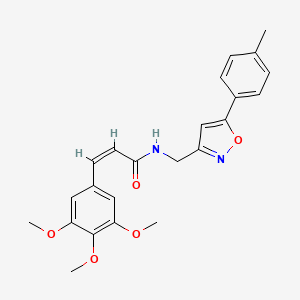
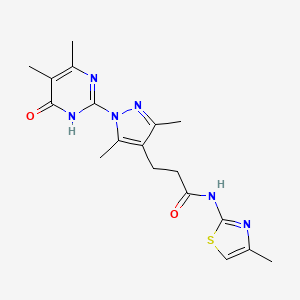
![ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2802960.png)
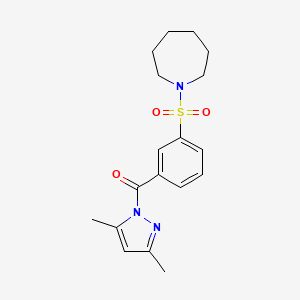
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2802962.png)
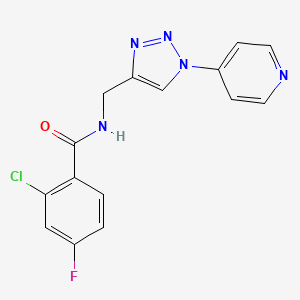
![4-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2802968.png)

![N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2802971.png)
![3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B2802972.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2802973.png)
![N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2802974.png)